A Comprehensive Technical Guide to 2-Fluoro-5-(methoxymethoxy)phenylboronic Acid: Properties, Synthesis, and Applications
A Comprehensive Technical Guide to 2-Fluoro-5-(methoxymethoxy)phenylboronic Acid: Properties, Synthesis, and Applications
Executive Summary: 2-Fluoro-5-(methoxymethoxy)phenylboronic acid is a specialized arylboronic acid derivative of significant interest to researchers in pharmaceutical and materials science. This guide provides an in-depth analysis of its chemical properties, a plausible synthetic route, and its primary application as a building block in palladium-catalyzed cross-coupling reactions. The molecule's unique structure, featuring a fluorine atom and a methoxymethyl (MOM) protected hydroxyl group, offers a strategic advantage in multi-step organic synthesis. The fluorine substituent can enhance the metabolic stability and bioavailability of target molecules, while the MOM ether provides a stable protecting group that allows for selective reactivity at the boronic acid moiety before subsequent deprotection to reveal a phenol. This combination makes it a valuable reagent for constructing complex, functionalized biaryl systems central to modern drug discovery.
Introduction: The Strategic Role of Fluorinated Boronic Acids in Medicinal Chemistry
The incorporation of fluorine into organic molecules is a cornerstone of modern drug design. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile. Benefits often include enhanced metabolic stability, increased membrane permeability, and improved binding affinity to target proteins.[1][2]
Parallel to this, the Suzuki-Miyaura cross-coupling reaction has become one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures.[2][3][4] The reaction's reliability, mild conditions, and tolerance of a wide range of functional groups are driven by the use of organoboron reagents, most commonly arylboronic acids.
2-Fluoro-5-(methoxymethoxy)phenylboronic acid emerges as a highly strategic reagent at the intersection of these two fields. It provides a direct route to introduce a fluorinated phenyl ring into a target structure while carrying a protected hydroxyl group. This "masked" phenol is crucial for complex syntheses, as the protecting group prevents unwanted side reactions under the basic conditions typical of Suzuki-Miyaura coupling, allowing for its selective deprotection at a later synthetic stage.[1]
Core Chemical and Physical Properties
Precise identification is critical for this reagent due to the existence of several constitutional isomers. This guide focuses specifically on the structure defined by its IUPAC name.
| Identifier | Value | Reference |
| IUPAC Name | (2-Fluoro-5-(methoxymethoxy)phenyl)boronic acid | - |
| CAS Number | 2096332-96-4 | [5] |
| Molecular Formula | C₈H₁₀BFO₄ | [1] |
| Molecular Weight | 200.97 g/mol | [1] |
| Predicted Boiling Point | 367.8 ± 52.0 °C | [5] |
| Predicted Density | 1.27 ± 0.1 g/cm³ | [5] |
| Predicted pKa | 7.75 ± 0.58 | [5] |
Chemical Structure:
Synthesis and Purification Workflow
The synthesis of arylboronic acids typically proceeds via the borylation of an organometallic intermediate, which is generated from the corresponding aryl halide. The following protocol describes a standard and reliable method for the synthesis of the title compound from a commercially available bromo-precursor.
Causality Behind Experimental Choices:
-
Inert Atmosphere (Argon): Organolithium reagents like n-Butyllithium are extremely reactive towards oxygen and moisture. An inert atmosphere is essential to prevent quenching of the reagent and ensure efficient metal-halogen exchange.
-
Low Temperature (-78 °C): This temperature (a dry ice/acetone bath) is critical for controlling the reactivity of the organolithium reagent, preventing side reactions such as decomposition or reaction with the solvent (THF).
-
Borylation Quench: Trimethyl borate is used as the boron source. The reaction forms a boronate ester intermediate, which is then hydrolyzed to the final boronic acid during the acidic workup.
-
Acidic Workup: The addition of a proton source (e.g., aqueous NH₄Cl followed by acid) is necessary to protonate the alkoxide intermediate and hydrolyze the borate ester to the desired boronic acid.
Caption: Synthetic workflow for 2-Fluoro-5-(methoxymethoxy)phenylboronic acid.
Step-by-Step Protocol:
-
Preparation: Dissolve 1-bromo-2-fluoro-5-(methoxymethoxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an argon atmosphere.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: Add trimethyl borate (1.5 eq) dropwise to the reaction mixture.
-
Warming: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quenching: Cool the mixture to 0 °C and cautiously quench by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Acidification: Adjust the pH of the aqueous layer to approximately 3 using 1M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography.
Chemical Reactivity and Application in Suzuki-Miyaura Coupling
The primary utility of this reagent is as a coupling partner in the Suzuki-Miyaura reaction to form a C(sp²)–C(sp²) bond. The reaction is catalyzed by a palladium(0) species and proceeds through a well-established catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Experimental Protocol:
-
Setup: To a reaction vial, add the aryl halide or triflate (1.0 eq), 2-Fluoro-5-(methoxymethoxy)phenylboronic acid (1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (5 mol%).
-
Reagent Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 3.0 eq) or potassium phosphate (K₃PO₄, 3.0 eq).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1).
-
Reaction: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography to yield the desired biaryl compound.
Stability, Storage, and Safety
Stability: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines. While this process is often reversible in the presence of water, it can affect the stoichiometry of reactions. Furthermore, some fluorinated arylboronic acids are susceptible to protodeboronation (loss of the boronic acid group) under the basic conditions of the Suzuki coupling, which can reduce reaction yields.[3] Proper storage and handling are essential to maintain the reagent's integrity.
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents. Recommended storage is at 2-8°C under an inert atmosphere to minimize degradation.[1][6]
Safety and Handling: Based on data from structurally similar fluorinated phenylboronic acids, this compound should be handled with care.[7]
| Hazard Class | H-Code | Hazard Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[7] |
| Skin Irritation | H315 | Causes skin irritation.[7] |
| Eye Irritation | H319 | Causes serious eye irritation.[7] |
| STOT, Single Exposure | H335 | May cause respiratory irritation.[7] |
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[8]
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).[8]
-
Skin and Body Protection: Wear a lab coat. Handle in a well-ventilated area or a chemical fume hood.
First-Aid Measures:
-
In case of skin contact: Wash off immediately with plenty of soap and water.[6]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[6]
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[6]
Conclusion
2-Fluoro-5-(methoxymethoxy)phenylboronic acid stands out as a sophisticated and valuable building block for organic synthesis. Its carefully designed structure provides chemists and drug development professionals with a tool to strategically introduce a fluorinated and protected phenolic moiety into complex molecular architectures. A thorough understanding of its properties, handling requirements, and reactivity in cornerstone reactions like the Suzuki-Miyaura coupling is essential for leveraging its full potential in the creation of novel pharmaceuticals and advanced materials.
References
- Sigma-Aldrich. (n.d.). 2-Fluoro-5-methoxyphenylboronic acid safety data sheet.
- ChemicalBook. (n.d.). 2-Fluoro-5-(methoxymethoxy)phenylboronic acid.
- PubChem. (n.d.). 5-Fluoro-2-methoxyphenylboronic acid.
- MySkinRecipes. (n.d.). (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid.
- Chem-Impex. (n.d.). 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid.
- MedChemExpress. (2025). 5-Fluoro-2-methoxyphenylboronic acid SDS.
- SynQuest Labs. (n.d.). [4-Fluoro-2-methoxy-5-(propan-2-yl)phenyl]boronic acid safety data sheet.
- Sigma-Aldrich. (2025). Phenylboronic acid safety data sheet.
- Fisher Scientific. (2010). 4-Fluoro-2-methoxyphenylboronic acid safety data sheet.
- ChemicalBook. (n.d.). 2-(Methoxymethoxy)phenylboronic acid synthesis.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
- Boron Molecular. (2025). Suzuki Coupling with 2,3,5-Trifluorophenylboronic Acid: A Key for Organic Synthesis.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
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